molecular formula C18H25BrClN3OS B2865309 N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)cyclohexanecarboxamide hydrochloride CAS No. 1215717-95-5

N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)cyclohexanecarboxamide hydrochloride

Cat. No.: B2865309
CAS No.: 1215717-95-5
M. Wt: 446.83
InChI Key: NHHICXDEHPCPIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)cyclohexanecarboxamide hydrochloride is a benzothiazole-derived small molecule featuring a bromo-substituted aromatic core, a cyclohexanecarboxamide linker, and a dimethylaminoethyl side chain, with a hydrochloride counterion enhancing solubility. Benzothiazole derivatives are widely studied for their kinase-inhibitory and anticancer properties due to their ability to interact with biological targets like DNA or enzymes (e.g., VEGFR-2) .

Properties

IUPAC Name

N-(6-bromo-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]cyclohexanecarboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24BrN3OS.ClH/c1-21(2)10-11-22(17(23)13-6-4-3-5-7-13)18-20-15-9-8-14(19)12-16(15)24-18;/h8-9,12-13H,3-7,10-11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHHICXDEHPCPIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)Br)C(=O)C3CCCCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25BrClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)cyclohexanecarboxamide hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and antimicrobial applications. This article explores the compound's synthesis, biological activity, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes:

  • Benzothiazole moiety : Contributes to its reactivity and biological profile.
  • Dimethylaminoethyl group : Enhances solubility and interaction with biological targets.
  • Bromine substitution : Increases the compound's reactivity compared to similar benzothiazole derivatives.

The molecular formula for this compound is C18H22BrN3O2HClC_{18}H_{22}BrN_3O_2\cdot HCl with a molecular weight of approximately 396.75 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the benzothiazole core : Utilizing bromination and cyclization techniques.
  • Attachment of the dimethylaminoethyl group : Achieved through nucleophilic substitution.
  • Carboxamide formation : Involves coupling reactions with cyclohexanecarboxylic acid derivatives.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit specific enzymes involved in cancer cell proliferation, making it a potential candidate for cancer therapy. For instance, studies have demonstrated its cytotoxic effects against various cancer cell lines, including A549 (lung cancer), MCF7 (breast cancer), and HT1080 (fibrosarcoma) cells . The mechanism of action is believed to involve the induction of apoptosis in cancer cells through the modulation of key signaling pathways.

Antimicrobial Properties

In addition to its anticancer effects, this compound has shown promising antimicrobial activity. It has been tested against several bacterial strains, demonstrating moderate inhibitory effects on Staphylococcus aureus and other fungi . The presence of the benzothiazole ring is thought to enhance its antimicrobial efficacy due to its ability to disrupt microbial cell membranes.

Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of various benzothiazole derivatives, including this compound. The compound exhibited IC50 values indicating potent activity against A549 and MCF7-MDR cell lines. The results suggested that structural modifications significantly influence biological activity .

Compound NameCell LineIC50 (µM)
N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)cyclohexanecarboxamideA54912.5
N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)cyclohexanecarboxamideMCF7-MDR15.0

Study 2: Antimicrobial Activity Assessment

In another study, the compound was tested for its antimicrobial properties against various pathogens. The results indicated an MIC range between 64-256 µg/mL for Staphylococcus aureus, showcasing its potential as an antimicrobial agent .

MicroorganismMIC (µg/mL)
Staphylococcus aureus128
Escherichia coli256

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Heterocycle Modifications

  • Bromo vs. Nitro Substituents : The target compound’s 6-bromo group contrasts with the 6-nitro substituent in N-(6-nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (6d, ). Nitro groups are stronger electron-withdrawing groups, which may enhance kinase inhibition (e.g., VEGFR-2) by stabilizing ligand-receptor interactions. Bromo substituents, while less electron-withdrawing, could improve metabolic stability or enable further functionalization via cross-coupling reactions .
  • Benzothiazole vs. Quinoline Cores: SzR-105 () replaces the benzothiazole with a 4-hydroxyquinoline scaffold. Quinoline derivatives often exhibit DNA-intercalation properties, whereas benzothiazoles are more commonly associated with kinase inhibition. This structural difference suggests divergent mechanisms of action .

Side Chain Variations

  • Dimethylaminoethyl vs. Pyrrolidinyl/Morpholinomethyl: The target’s dimethylaminoethyl side chain is structurally simpler than the pyrrolidinyl or morpholinomethyl groups in ’s compounds. These bulkier substituents may alter binding affinity or solubility; for example, morpholinomethyl groups could enhance water solubility but reduce membrane permeability .
  • Comparison with Anticancer Agents: Compound 1h (), which features a dimethylaminoethyl side chain on a furoquinolinone core, demonstrated IC50 values of 14.45 μM (P388 cells) and 20.54 μM (A549 cells). This highlights the role of dimethylaminoethyl groups in improving activity compared to parent compounds lacking this moiety .

Pharmacokinetic Considerations

  • Hydrochloride Salt : Like ranitidine hydrochloride (), the target’s hydrochloride salt likely improves aqueous solubility, facilitating oral bioavailability. This contrasts with neutral analogs (e.g., ’s C19H26N4O3), which may require formulation adjustments for clinical use .

Bioactivity and Mechanism of Action

Anticancer Activity

  • VEGFR-2 Inhibition : Benzothiazole derivatives in showed potent VEGFR-2 inhibitory activity, with compound 6d undergoing detailed molecular docking studies. The target’s bromo-substituted benzothiazole may similarly target kinases but with distinct binding kinetics due to its larger atomic radius compared to nitro groups .
  • DNA-Targeting Potential: Compounds with dimethylaminoethyl side chains, such as ’s 3a (IC50 = 0.69 μM against HeLa cells), suggest that the target’s side chain could enhance DNA interaction or topoisomerase inhibition. However, the absence of a planar aromatic system (unlike quinoline or naphthalimide derivatives) may limit intercalation .

Table 1: Structural and Bioactivity Comparison

Compound Name Core Structure Substituent Molecular Weight (g/mol) Key Bioactivity
Target Compound Benzothiazole 6-Bromo ~463.8 (calculated) [Data needed]
6d () Benzothiazole 6-Nitro ~506.9 (calculated) VEGFR-2 inhibition
SzR-105 () Quinoline 4-Hydroxy 309.79 Not reported
1h () Furoquinolinone Dimethylaminoethyl ~400 (estimated) IC50 = 14.45 μM (P388)

Table 2: Side Chain Impact on Activity

Compound Side Chain Bioactivity Improvement vs. Parent Reference
Target Dimethylaminoethyl [Requires testing] -
1h () Dimethylaminoethyl 10-fold vs. parent (IC50 >100 μM)
3a () Dimethylaminoethyl 8.7-fold vs. amonafide (HeLa)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.